

Potential Research Areas for Ethanol, 2,2'-(octylimino)bis-: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethanol, 2,2'-(octylimino)bis-*

Cat. No.: *B098783*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethanol, 2,2'-(octylimino)bis-, also known as N-octyldiethanolamine, is a tertiary amine with a distinct molecular structure that imparts amphiphilic properties. This technical guide provides a comprehensive overview of its known characteristics and outlines promising avenues for future research. The document summarizes its potential as an antimicrobial agent, corrosion inhibitor, and surfactant, providing detailed experimental protocols for validation. Furthermore, it delves into hypothetical signaling pathways that could be modulated by this compound, offering a roadmap for investigation in drug development and cellular biology. This guide is intended to serve as a foundational resource for researchers interested in exploring the scientific and therapeutic potential of N-octyldiethanolamine.

Chemical and Physical Properties

Ethanol, 2,2'-(octylimino)bis- is a tertiary amine featuring an eight-carbon alkyl chain (octyl) attached to a diethanolamine head group. This structure gives the molecule both hydrophobic (the octyl tail) and hydrophilic (the diethanolamine head) characteristics, making it an amphiphilic compound.

Table 1: Physicochemical Properties of **Ethanol, 2,2'-(octylimino)bis-**

Property	Value	Reference
CAS Number	15520-05-5	[1]
Molecular Formula	C ₁₂ H ₂₇ NO ₂	[1]
Molecular Weight	217.35 g/mol	[2]
Appearance	Liquid	[3]
Boiling Point	170-180 °C (at 4 Torr)	[4]
Density	0.949 ± 0.06 g/cm ³ (Predicted)	[4]
Water Solubility	1.4 g/L at 20°C	[4]
LogP	2.82 at 20°C	[4]
pKa	14.41 ± 0.10 (Predicted)	[4]

Potential Research Areas and Applications

The unique chemical structure of **Ethanol, 2,2'-(octylimino)bis-** suggests several areas for in-depth research, particularly in the fields of microbiology, materials science, and drug development.

Antimicrobial Activity

The amphiphilic nature of N-octyldiethanolamine suggests it may possess antimicrobial properties by disrupting the cell membranes of microorganisms. The hydrophobic octyl tail could intercalate into the lipid bilayer, while the hydrophilic diethanolamine head group interacts with the aqueous environment, leading to membrane destabilization and cell lysis. Research on related N-alkyl compounds has shown that antimicrobial activity is often dependent on the length of the alkyl chain.

Table 2: Antimicrobial Activity of Structurally Related N-Alkyl Compounds

Compound	Organism	MIC (μ M)	Reference
N-C ₈ Betaine	S. aureus	23,000	[5]
E. coli		12,000	[5]
N-C ₁₄ Amine Oxide	E. coli	31	[5]
N-C ₁₆ Betaine	S. aureus	61	[5]
E. coli		120	[5]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Surfactant Properties and Critical Micelle Concentration (CMC)

As an amphiphilic molecule, N-octyldiethanolamine is expected to act as a surfactant, reducing the surface tension of liquids. A key parameter for surfactants is the Critical Micelle Concentration (CMC), the concentration at which surfactant molecules self-assemble into micelles.[\[6\]](#) The CMC is a critical factor in applications such as detergency, emulsification, and drug delivery. While the specific CMC for N-octyldiethanolamine is not readily available in the literature, it is known that for a homologous series of surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. For comparison, the CMC of the longer-chain N-lauryldiethanolamine (C12) is known.[\[6\]](#)

Table 3: Critical Micelle Concentration of a Related N-Alkyl Diethanolamine

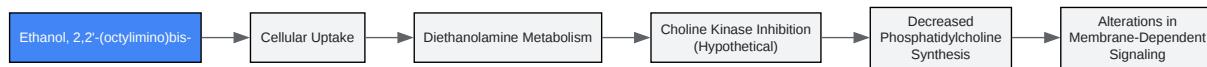
Compound	CMC (mM)	Reference
N-Lauryldiethanolamine (C12)	Not specified, but stated as known	[6]

Corrosion Inhibition

Tertiary amines are known to be effective corrosion inhibitors for various metals and alloys.[\[7\]](#) They function by adsorbing onto the metal surface, forming a protective film that isolates the

metal from the corrosive environment. The nitrogen and oxygen atoms in the diethanolamine head group of N-octyldiethanolamine can act as adsorption centers, while the hydrophobic octyl tail enhances the protective barrier. Studies on a polyurethane based on N-tert-butyl diethanolamine have demonstrated significant corrosion inhibition efficiency.[8]

Table 4: Corrosion Inhibition Efficiency of a Structurally Related Polymer

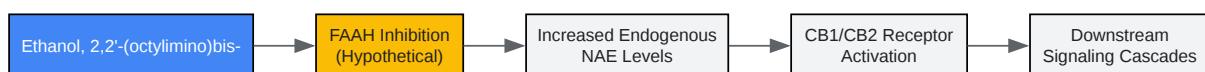

Inhibitor	Concentration	Temperature (°C)	Inhibition Efficiency (%)	Reference
Polyurethane based on N-tert-butyl diethanolamine	500 ppm	25	89.5	[8]
	500 ppm	50	83.2	[8]
	500 ppm	75	49.6	[8]

Potential Signaling Pathways for Investigation

While no direct evidence links **Ethanol, 2,2'-(octylimino)bis-** to specific signaling pathways, its structural components suggest potential interactions that warrant investigation, particularly in the context of drug development.

Interference with Choline Metabolism

The diethanolamine head group is structurally similar to choline. It is known that diethanolamine can be taken up by cells and phosphorylated, potentially interfering with choline metabolism and the synthesis of phosphatidylcholine, a crucial component of cell membranes. [9] This could have downstream effects on signaling pathways that are dependent on membrane integrity and lipid-derived second messengers.



[Click to download full resolution via product page](#)

Hypothetical pathway of interference with choline metabolism.

Modulation of N-Acylethanolamine Signaling

The overall structure of N-octyldiethanolamine bears resemblance to N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. [10] NAEs are involved in a variety of physiological processes, including inflammation, pain, and appetite regulation, through their interaction with receptors such as cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptor-alpha (PPAR α).[11] It is plausible that N-octyldiethanolamine could interact with the enzymes responsible for the synthesis or degradation of NAEs, or potentially act as a ligand for NAE receptors.

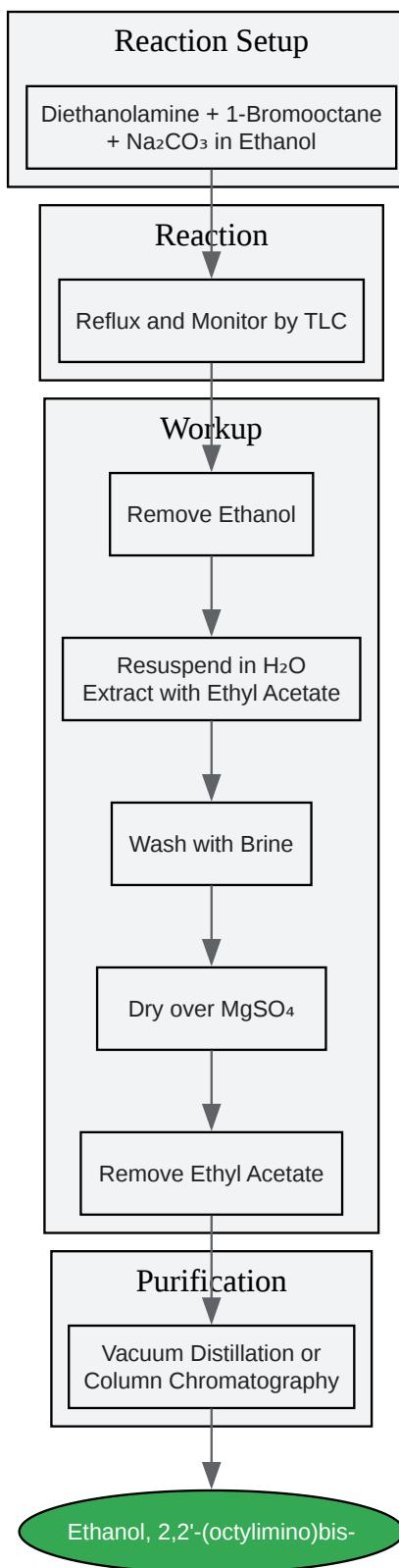
[Click to download full resolution via product page](#)

Hypothetical modulation of N-acylethanolamine signaling.

Experimental Protocols

Synthesis of Ethanol, 2,2'-(octylimino)bis-

A common method for the synthesis of N-alkyl diethanolamines is the direct N-alkylation of diethanolamine with an alkyl halide.[6]


Materials:

- Diethanolamine
- 1-Bromoocetane
- Sodium carbonate (Na_2CO_3)
- Ethanol (solvent)
- Ethyl acetate (for extraction)
- Anhydrous magnesium sulfate (for drying)

- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

- In a round-bottom flask, dissolve diethanolamine and a molar excess of sodium carbonate in ethanol.
- Add 1-bromoocetane to the mixture.
- Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
- Resuspend the residue in water and extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the ethyl acetate under reduced pressure to yield the crude product.
- Purify the product by vacuum distillation or column chromatography.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **Ethanol, 2,2'-(octylimino)bis-**.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[\[4\]](#)

Materials:

- 96-well microtiter plates
- Bacterial strains of interest (e.g., *S. aureus*, *E. coli*)
- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
- Stock solution of **Ethanol, 2,2'-(octylimino)bis-** in a suitable solvent
- Spectrophotometer or microplate reader

Procedure:

- Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.
- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
- Inoculate each well with the bacterial suspension.
- Include positive (bacteria and medium, no compound) and negative (medium only) controls.
- Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
- Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring the change in a physical property of the solution as a function of surfactant concentration. The surface tension method is commonly used.[\[6\]](#)

Materials:

- Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
- Series of solutions of **Ethanol, 2,2'-(octylimino)bis-** in deionized water at various concentrations
- Temperature-controlled water bath

Procedure:

- Prepare a range of aqueous solutions of the test compound, spanning concentrations below and above the expected CMC.
- Measure the surface tension of each solution at a constant temperature.
- Plot the surface tension as a function of the logarithm of the concentration.
- The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.

Evaluation of Corrosion Inhibition Efficiency

The weight loss method is a straightforward technique to determine corrosion inhibition efficiency.[12]

Materials:

- Metal coupons (e.g., mild steel) of known surface area and weight
- Corrosive medium (e.g., 1 M HCl)
- Solutions of the corrosive medium containing different concentrations of **Ethanol, 2,2'-(octylimino)bis-**
- Analytical balance
- Water bath or incubator for temperature control

Procedure:

- Clean and weigh the metal coupons.
- Immerse the coupons in the corrosive solutions with and without the inhibitor for a specific period.
- After the immersion period, remove the coupons, clean them to remove any corrosion products, dry, and reweigh.
- Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
 - $CR = (\text{Weight Loss}) / (\text{Surface Area} \times \text{Time})$
 - $IE\% = [(CR_{\text{uninhibited}} - CR_{\text{inhibited}}) / CR_{\text{uninhibited}}] \times 100$

Conclusion and Future Directions

Ethanol, 2,2'-(octylimino)bis- presents a compelling case for further scientific investigation. Its amphiphilic nature suggests a range of applications, from an antimicrobial agent and corrosion inhibitor to a versatile surfactant. The lack of specific quantitative data for this compound highlights a significant research gap that can be addressed using the detailed experimental protocols provided in this guide. Furthermore, the potential for this molecule to interact with key cellular signaling pathways, such as choline metabolism and N-acylethanolamine signaling, opens up exciting possibilities for its exploration in drug development and as a tool for studying cellular processes. Future research should focus on systematically characterizing its biological and physicochemical properties to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2 ϵ and PLAAT Enzymes [mdpi.com]
- 2. Determination of Critical Micelle Concentration (CMC) of Surfactants by Contact Angle Measurement Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. Antimicrobial evaluation of N-alkyl betaines and N-alkyl-N, N-dimethylamine oxides with variations in chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2) Administered Topically and in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Potential Research Areas for Ethanol, 2,2'-(octylimino)bis-: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098783#potential-research-areas-for-ethanol-2-2-octylimino-bis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com